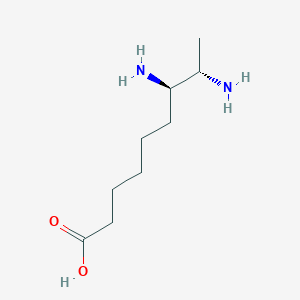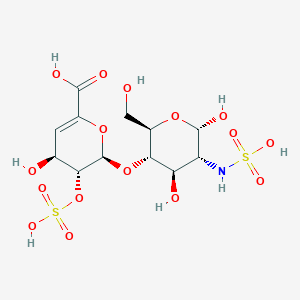
2-(1-Carboxy-2-phenylethyl)-4-phenylazophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Carboxy-2-phenylethyl)-4-phenylazophenol is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Carboxy-2-phenylethyl)-4-phenylazophenol typically involves the diazotization of aniline derivatives followed by coupling with phenolic compounds. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt intermediate. For instance, the reaction may proceed as follows:
Diazotization: Aniline derivative is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling: The diazonium salt is then reacted with a phenolic compound under alkaline conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes where the reactants are mixed in reactors equipped with temperature and pH control systems. The product is then purified through crystallization or chromatography techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Carboxy-2-phenylethyl)-4-phenylazophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
2-(1-Carboxy-2-phenylethyl)-4-phenylazophenol has a wide range of applications in scientific research:
Chemistry: Used as a dye or pigment due to its vivid color properties.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of colored polymers and materials.
Mecanismo De Acción
The mechanism of action of 2-(1-Carboxy-2-phenylethyl)-4-phenylazophenol involves its interaction with biological molecules through the azo group. The compound can undergo reduction in vivo to form amine derivatives, which may interact with cellular components. The molecular targets and pathways involved include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
DNA Interaction: Potential to intercalate with DNA, affecting replication and transcription processes.
Comparación Con Compuestos Similares
2-(1-Carboxy-2-phenylethyl)-4-phenylazophenol can be compared with other azo compounds such as:
Methyl Orange: Another azo dye used in pH indicators.
Sudan III: A lipid-soluble dye used in staining techniques.
Phenylazophenol: A simpler azo compound with similar properties but different applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other azo compounds.
Propiedades
Número CAS |
115973-52-9 |
|---|---|
Fórmula molecular |
C21H18N2O3 |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
2-(2-hydroxy-5-phenyldiazenylphenyl)-3-phenylpropanoic acid |
InChI |
InChI=1S/C21H18N2O3/c24-20-12-11-17(23-22-16-9-5-2-6-10-16)14-18(20)19(21(25)26)13-15-7-3-1-4-8-15/h1-12,14,19,24H,13H2,(H,25,26) |
Clave InChI |
SIGDMTONTNUMJG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(C2=C(C=CC(=C2)N=NC3=CC=CC=C3)O)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)CC(C2=C(C=CC(=C2)N=NC3=CC=CC=C3)O)C(=O)O |
Sinónimos |
2-(1-carboxy-2-phenylethyl)-4-phenylazophenol 2-(1-carboxy-2-phenylethyl)-4-phenylazophenol, (D)-isomer 2-(1-carboxy-2-phenylethyl)-4-phenylazophenol, (L)-isomer CPEPAZP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![3-{2-[Bis-(4-fluoro-phenyl)-methoxy]-ethylidene}-8-methyl-8-aza-bicyclo[3.2.1]octane](/img/structure/B1216699.png)

